Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine-based compound featuring:
- Position 2: Methylsulfanyl (–SMe) group, which acts as a moderate electron-withdrawing substituent.
- Position 4: 4-(Acetylamino)phenoxy group, providing hydrogen-bonding capacity and steric bulk.
- Position 5: Ethyl carboxylate ester (–COOEt), enhancing solubility and serving as a hydrolyzable moiety.
This structural framework is common in medicinal chemistry for targeting enzymes like kinases or bacterial proteins .
Properties
IUPAC Name |
ethyl 4-(4-acetamidophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-22-15(21)13-9-17-16(24-3)19-14(13)23-12-7-5-11(6-8-12)18-10(2)20/h5-9H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQHDQCIACGZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)NC(=O)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O4S
- Molar Mass : 316.35 g/mol
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrimidine derivatives have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrimidinecarboxylates could inhibit the proliferation of human cancer cells by targeting specific kinases involved in cell signaling pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Similar compounds have shown effectiveness in inhibiting bacterial growth, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. This compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | The compound showed IC50 values indicating significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Investigate antimicrobial properties | Effective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study 3 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in LPS-induced macrophages, suggesting a potent anti-inflammatory effect. |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Disruption of Bacterial Cell Walls : The presence of the methylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes.
- Cytokine Modulation : The acetylamino group may facilitate interactions with inflammatory pathways, modulating cytokine release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The 4-substituent significantly influences bioactivity and physicochemical properties. Key analogs include:
a) Ethyl 4-[(3-Chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Position 4: (3-Chloro-4-methoxybenzyl)amino group.
- The benzylamino moiety may engage in π-π stacking with aromatic residues in target proteins .
b) Ethyl 4-{3-[(3,4-Dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Position 4: 3-(3,4-Dichlorobenzamido)phenoxy group.
- Impact : The dichlorobenzoyl group enhances electron-withdrawing effects, which could stabilize charge interactions in enzyme active sites .
c) Ethyl 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Position 4 : (2,5-Dichlorophenyl)sulfanyl (–S–Ar) group.
- Impact: The sulfanyl linker may reduce metabolic stability compared to phenoxy but improve thiol-mediated binding .
d) Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Position 4: Methylamino (–NHMe) group.
Substituent Variations at Position 2
All analogs retain the 2-(methylsulfanyl) group, which contributes to:
Ethyl Carboxylate at Position 5
The 5-carboxylate is conserved across most analogs, though hydrolysis rates vary:
- Hydrolysis Sensitivity: Electron-withdrawing substituents (e.g., dichloro in ) may slow ester hydrolysis compared to the target compound’s acetylated phenoxy group .
Structural and Functional Comparison Table
Research Implications
- Bioactivity: The acetylated phenoxy group in the target compound may optimize interactions with hydrophilic enzyme pockets, whereas lipophilic analogs (e.g., ) could target membrane-associated proteins.
- Drug Design : Substituent choice at position 4 allows tuning of solubility, metabolic stability, and target affinity.
Q & A
Basic Question: What spectroscopic methods are recommended to confirm the structural integrity and purity of this compound?
Answer:
To confirm structural integrity, employ a combination of NMR (¹H and ¹³C) and FT-IR spectroscopy . For NMR:
- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.2–8.5 ppm), acetyl group (δ 2.1–2.3 ppm), and ethoxy ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂).
- ¹³C NMR : Assign carbons such as the carbonyl group (δ 165–170 ppm) and pyrimidine carbons (δ 150–160 ppm).
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹), acetyl C=O (1680–1700 cm⁻¹), and S–C (650–750 cm⁻¹).
Purity is best assessed via HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30 v/v) .
Basic Question: How can researchers synthesize this compound with high yield and purity?
Answer:
A multi-step synthesis is typical:
Step 1 : React 4-(acetylamino)phenol with 2-(methylsulfanyl)-5-pyrimidinecarboxylic acid chloride in anhydrous THF at 0–5°C under N₂, using triethylamine as a base (yield: ~75%) .
Step 2 : Esterify the intermediate with ethanol in the presence of H₂SO₄ (catalytic) at reflux (yield: 80–85%).
Key considerations :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimize reaction times to minimize byproducts (e.g., over-esterification) .
Advanced Question: How can contradictory data on reaction yields from different synthetic routes be resolved?
Answer:
Contradictions often arise from variations in:
- Catalysts : Use of DBU vs. Et₃N may alter steric effects.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may increase side reactions.
Methodological resolution : - Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) systematically.
- Validate purity by HPLC-MS to distinguish yield losses from impurity formation .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
Answer:
- Analog synthesis : Modify substituents (e.g., replace methylsulfanyl with trifluoromethyl or vary the acetyl group ).
- Enzyme assays : Use kinetic assays (e.g., fluorescence polarization for kinase inhibition) to measure IC₅₀.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., EGFR tyrosine kinase). Validate with MD simulations (GROMACS) .
Advanced Question: How can researchers validate the compound’s interaction with biological targets using in vitro and in silico methods?
Answer:
- In vitro :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified receptors.
- Cellular assays : Use HEK293 cells transfected with target receptors to assess cAMP or Ca²⁺ signaling changes.
- In silico :
Advanced Question: What analytical methods are critical for detecting degradation products under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- LC-HRMS : Identify degradation products using a Q-TOF mass spectrometer (resolution >30,000).
- Stability-indicating HPLC : Develop a gradient method (e.g., 0.1% TFA in water/acetonitrile) to separate degradants .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water).
- Data collection : Use a Cu-Kα source (λ = 1.5418 Å) at 100 K.
- Analysis : Refine structures with SHELXL ; validate with R-factor (<5%) and electron density maps . Compare bond angles/torsions with DFT-optimized structures (e.g., Gaussian 16) .
Advanced Question: What methodologies optimize the compound’s solubility and bioavailability for preclinical studies?
Answer:
- Solubility enhancement :
- Use co-solvents (PEG 400, DMSO) or cyclodextrin inclusion complexes .
- Prepare nanoparticles via solvent evaporation (PLGA polymer).
- Bioavailability :
- Conduct PAMPA assays for passive permeability.
- Perform hepatic microsomal stability tests (CYP450 metabolism) .
Advanced Question: How do computational models predict metabolic pathways and potential toxicity?
Answer:
- Metabolism prediction : Use ADMET Predictor or Meteor Nexus to identify Phase I/II metabolites (e.g., oxidation of methylsulfanyl to sulfoxide).
- Toxicity screening :
Advanced Question: What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models.
- Tissue distribution : Use radiolabeled compound (¹⁴C) to track bioavailability.
- Mechanistic studies : Apply transcriptomics (RNA-seq) to identify off-target effects in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
